5,7,8-Trichloro-6-methoxyquinoline

Description

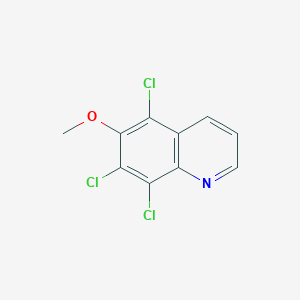

5,7,8-Trichloro-6-methoxyquinoline is a halogenated quinoline derivative with a methoxy (-OCH₃) substituent at the 6-position and chlorine atoms at the 5-, 7-, and 8-positions. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their planar aromatic systems and ability to interact with biological targets .

Properties

CAS No. |

5423-58-5 |

|---|---|

Molecular Formula |

C10H6Cl3NO |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

5,7,8-trichloro-6-methoxyquinoline |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-10-6(11)5-3-2-4-14-9(5)7(12)8(10)13/h2-4H,1H3 |

InChI Key |

OWRQGDLYWWGEIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=C1Cl)Cl)N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Cyclization with Sequential Chlorination

The Vilsmeier-Haack reaction is a cornerstone for constructing quinoline cores. In this approach, trichlorotriazine derivatives (e.g., trichloroisocyanuric acid, TCCA) act as chlorinating agents alongside N,N-dimethylacetamide (DMA) to generate reactive chloromethyleniminium intermediates. A representative protocol involves:

- Cyclization of acetanilides : Substituted acetanilides undergo cyclization in dichloromethane under reflux with TCCA/DMA, forming 3-acetyl-2-chloroquinolines.

- Chlorination : Subsequent treatment with phosphorus oxychloride (POCl₃) at elevated temperatures introduces additional chlorine substituents.

For 5,7,8-trichloro-6-methoxyquinoline, 6-methoxyacetanilide serves as the precursor. Ultrasonication reduces reaction times from hours to minutes while maintaining yields >85%. Key variables include solvent polarity, temperature, and stoichiometry of chlorinating agents (Table 1).

Table 1: Optimization of Vilsmeier-Haack Conditions for this compound

| Condition | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | 88 |

| TCCA Equiv | 1.2–2.5 | 2.0 | 85 |

| DMA Volume (mL/mmol) | 3–10 | 5 | 90 |

Direct Chlorination of 6-Methoxy-8-hydroxyquinoline

Chlorination of 6-methoxy-8-hydroxyquinoline using iodine-catalyzed chlorine gas in chloroform provides a regioselective route. The hydroxy group at position 8 is replaced by chlorine, while electrophilic aromatic substitution targets positions 5 and 7.

Procedure :

- Dissolve 6-methoxy-8-hydroxyquinoline (1 equiv) in chloroform with 0.55% iodine (w/w).

- Introduce chlorine gas (3 equiv) at 20–30°C over 3 hours.

- Quench with sodium bisulfite, isolate via filtration, and recrystallize from ethanol.

This method achieves 75–80% yields but requires careful control of chlorine stoichiometry to avoid over-chlorination. The methoxy group at position 6 directs electrophilic substitution to the less hindered positions (5 and 7), while the hydroxy group at 8 is oxidized to chloro.

Multi-Step Synthesis from Substituted Aniline Precursors

A modular approach builds the quinoline ring with pre-installed substituents:

- Nitration and reduction : Start with 3,4-dimethoxyacetophenone. Nitrate at position 2 using nitric acid in acetic acid, then reduce the nitro group to amine using iron powder.

- Cyclization : React the resulting aniline with ethyl chloroformate under basic conditions to form 4-hydroxy-6,7-dimethoxyquinoline.

- Chlorination : Treat with POCl₃ at 130°C to replace hydroxy groups with chlorine.

Critical Considerations :

- Methoxy groups resist chlorination under mild conditions, necessitating POCl₃ at >120°C for complete substitution.

- Yields drop to 60–65% due to competing side reactions, but purity exceeds 95% after column chromatography.

Comparative Analysis of Chlorination Agents

Chlorination efficiency varies significantly with reagents (Table 2). POCl₃ is optimal for directed substitution, whereas TCCA enables milder conditions.

Table 2: Chlorination Agents for this compound

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| POCl₃ | 130 | 6 | 70 | Moderate |

| Cl₂ (I₂) | 25 | 3 | 80 | High |

| TCCA/DMA | 90 | 2 | 85 | High |

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as fluorine, to form fluorinated derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

Fluorinated Derivatives: Products like 7-fluoro-5,6,8-trichloroquinoline.

Quinoline N-oxides: Formed through oxidation reactions.

Dihydroquinolines: Formed through reduction reactions.

Scientific Research Applications

While the specific compound "5,7,8-Trichloro-6-methoxyquinoline" is not directly discussed in the provided search results, related compounds and concepts offer insights into its potential applications, particularly in scientific research.

Pharmaceuticals

- Neurological Conditions: 8-hydroxy quinoline derivatives are investigated for treating neurodegenerative disorders like Alzheimer's disease .

- Antimicrobial Agent: 2,4,7-Trichloro-6-methoxyquinoline shows effectiveness against various bacterial strains.

- Antimalarial: Quinoline derivatives are used in antimalarial drugs. For example, amodiaquine is synthesized using a multi-step process involving dichloroquinoline .

- Anticancer Properties: Quinoline compounds are investigated for anticancer properties due to their interactions with DNA and their ability to inhibit cell proliferation.

Chemical Synthesis

- Building Blocks: Chlorinated quinolines can serve as intermediates in synthesizing more complex molecules .

- Derivatization: The addition of substituent groups to the aromatic ring of quinolines can increase potency, reduce toxicity, and broaden pharmacological action .

- Enzyme Interactions: 2,4,7-trichloro-6-methoxyquinoline interacts with biological targets such as enzymes and receptors involved in cellular processes.

- DNA Interaction: Studies have noted the interaction of 2,4,7-trichloro-6-methoxyquinoline with DNA, suggesting potential mechanisms for anticancer activity.

Other Quinoline Derivatives and Their Applications

- Antibacterial Activity: Chlorquinaldol (5,7-dichloro-2-methyl-quinolin-8-ol) has antibacterial and antifungal activity .

- Chalcones: Chalcones with substituent groups added to the aromatic ring may have increased potency, reduced toxicity, and broader pharmacological action .

- Antimicrobial Applications: Some trichloro-methoxyquinoline derivatives have shown potential as antimicrobial agents.

- Anticancer Research: Quinoline derivatives are often investigated for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 5,7,8-Trichloro-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, its anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound’s interaction with cellular redox systems and its ability to generate reactive oxygen species (ROS) are key factors in its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

*Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Structural and Electronic Comparisons

- Substituent Effects: Chlorine Atoms: Chlorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability. In 6-chloro-8-methoxyquinoline, the 6-Cl and 8-OCH₃ groups create a steric and electronic profile favorable for binding to biological targets . Methoxy Groups: Methoxy substituents improve solubility and influence planarity. For 4-chloro-6,7-dimethoxyquinoline, the methoxy groups at positions 6 and 7 contribute to a planar molecular structure (r.m.s. deviation = 0.08 Å), critical for stacking interactions in crystal packing .

- Planarity and Intramolecular Interactions: Compounds like 4-chloro-6,7-dimethoxyquinoline exhibit intramolecular C–H⋯Cl interactions, stabilizing the planar conformation . Similar effects may occur in this compound due to multiple chlorine atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.